Phase III Clinical Trial Efficacy: Nebacumab Shows Early Mortality Benefit in Subgroup but Later Trial Halted for Excess Mortality
In a randomized, double-blind, placebo-controlled trial of 543 sepsis patients (1991), nebacumab (HA-1A) demonstrated a statistically significant reduction in 28-day mortality among the subset of 200 patients with confirmed gram-negative bacteremia. Mortality was 30% (32/105) in the HA-1A group compared to 49% (45/92) in the placebo group (P=0.014) [1]. However, a second confirmatory Phase III trial was subsequently halted due to excess mortality in the HA-1A-treated arm, and the drug was withdrawn from the market [2]. This divergent outcome profile—initial efficacy signal followed by a safety-driven trial termination—differentiates nebacumab from other anti-endotoxin antibodies like E5, which consistently showed no survival benefit in multiple large trials (e.g., 28-day mortality 38.5% E5 vs. 40.3% placebo, P=0.56) [3].
| Evidence Dimension | 28-day mortality in patients with gram-negative bacteremia |
|---|---|
| Target Compound Data | HA-1A (nebacumab): 30% (32/105) |
| Comparator Or Baseline | Placebo: 49% (45/92) in the 1991 NEJM trial; second confirmatory trial halted due to excess mortality in HA-1A arm |
| Quantified Difference | HA-1A showed a 19% absolute risk reduction (P=0.014) in the initial trial, but no difference or increased mortality in the second trial. |
| Conditions | Randomized, double-blind, placebo-controlled Phase III trials in adults with sepsis and presumed gram-negative infection. HA-1A 100 mg single IV dose. |
Why This Matters
The unique, contradictory clinical trial history makes nebacumab an essential research comparator for understanding the complexities and potential pitfalls of anti-endotoxin therapeutic development.
- [1] Ziegler EJ, Fisher CJ Jr, Sprung CL, et al. Treatment of gram-negative bacteremia and septic shock with HA-1A human monoclonal antibody against endotoxin. N Engl J Med. 1991;324(7):429-436. View Source
- [2] Luce JM. Introduction of new technology into critical care practice: a history of HA-1A human monoclonal antibody against endotoxin. Crit Care Med. 1993;21(8):1233-1241. View Source
- [3] Angus DC, Birmingham MC, Balk RA, et al. E5 murine monoclonal antiendotoxin antibody in gram-negative sepsis: a randomized controlled trial. JAMA. 2000;283(13):1723-1730. View Source
